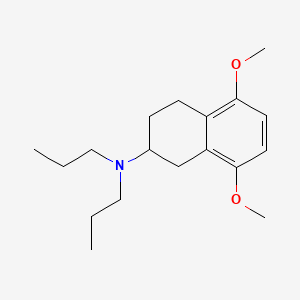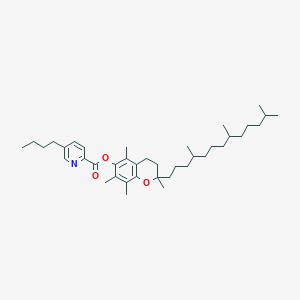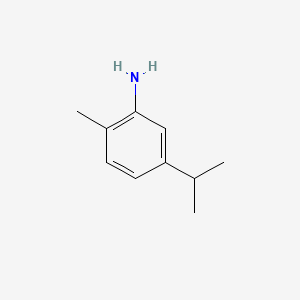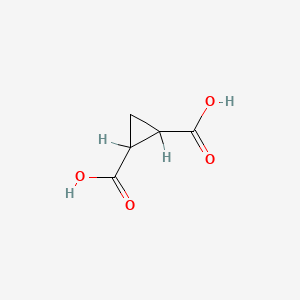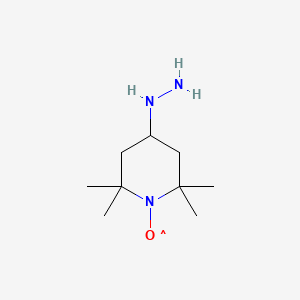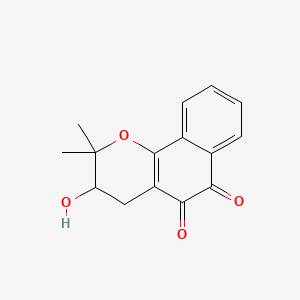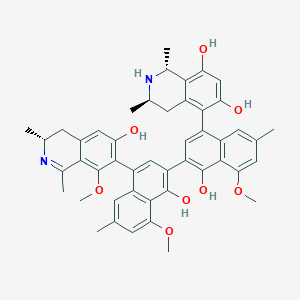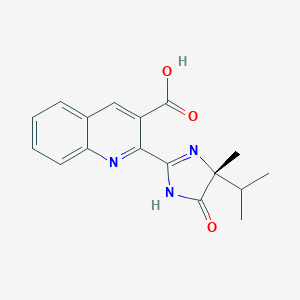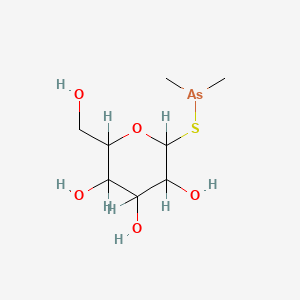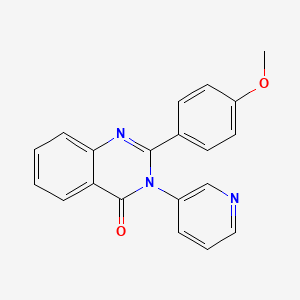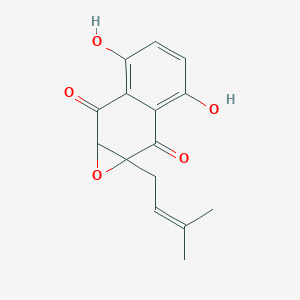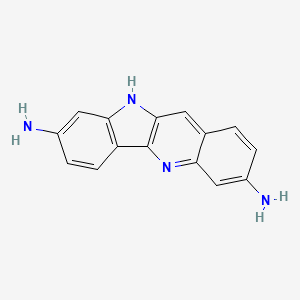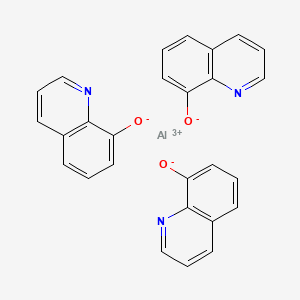![molecular formula C23H27F3N2O3 B1204579 1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)
1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]propoxy]phenyl]-1-propanone is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Antimuscarinic Activity
This compound has been part of a study on antimuscarinic agents, with potential utility in treating urinary incontinence related to bladder muscle instability. The research explored various structural modifications, particularly involving the terminal piperazine nitrogen, to enhance potency and selectivity for M3 muscarinic receptors. This research suggested that certain benzyl substitutions could yield compounds with significant functional M3 receptor (smooth muscle) selectivity, offering several candidates for clinical study (Kaiser et al., 1993).
Chemosensitizing Property in Cancer Treatment
A series of propafenone analogs, including this compound, were developed and evaluated for their chemosensitizing activity in multidrug resistant cancer. The research aimed at enhancing the effectiveness of chemotherapeutic agents like adriamycin in resistant cancer cell lines. This approach utilized pre-QSAR and pharmacophoric studies, leading to the synthesis of novel analogs with significant chemosensitizing activity (Ambre et al., 2002).
Affinity to Serotonin Receptors
The compound has been synthesized and evaluated for its pharmacological activity, showing significant affinity to both 5-HT1A and 5-HT2A receptors, similar to aripiprazole, an atypical antipsychotic drug. This property suggests potential applications in the treatment of psychiatric disorders (Kossakowski et al., 2008).
Anti-malarial Activity
Derivatives of this compound have been studied for their anti-malarial activity. The research indicated the importance of certain structural elements like the OH, benzyl group, and methylene substituents for generating anti-malarial activity. However, the molecular conformation and specific bond distances within these compounds did not correlate directly with their activities (Cunico et al., 2009).
Application in Photopolymerization Systems
A novel photoinitiator derived from this compound, [4-(2-hydroxy-3-butoxy-1-propoxy)phenyl]phenyliodonium hexafluoroantimonate, was synthesized and used in photopolymerization systems. This research explored its utility in UV curing processes and the effects of various concentrations and curing times (Cheng, 2006).
Eigenschaften
Produktname |
1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone |
|---|---|
Molekularformel |
C23H27F3N2O3 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
1-[4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C23H27F3N2O3/c1-2-22(30)17-6-8-21(9-7-17)31-16-20(29)15-27-10-12-28(13-11-27)19-5-3-4-18(14-19)23(24,25)26/h3-9,14,20,29H,2,10-13,15-16H2,1H3 |
InChI-Schlüssel |
RZBKZNYVDFDGCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



